3,4,5,6-Tetrahydro-2H-azepine
Overview
Description
3,4,5,6-Tetrahydro-2H-azepine, also known as THA, is a cyclic amine compound that has gained significant attention in scientific research due to its potential therapeutic applications. THA has been studied for its effects on the central nervous system, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
Synthesis and Cytotoxicity
- Dibenzofuran Annulated Azepines : A study by Yempala et al. (2020) focused on the synthesis of dibenzofuran annulated 1-azepines, starting from dibenzofuran. They explored the cytotoxic effects of these compounds on human ovarian carcinoma cell lines, discovering moderate cytotoxicity, with specific structural features potentially linked to higher cytotoxicity (Yempala et al., 2020).
Antibacterial and Antifungal Activity
- New Azepine Quaternary Salts : Demchenko et al. (2021) synthesized novel azepine quaternary salts showing significant antibacterial and antifungal activities. Notably, one compound demonstrated broad activity against various bacteria and fungi, along with low toxicity in vivo (Demchenko et al., 2021).
Herbicidal Activities
- Azepin-3(5H)-ones for Herbicidal Use : Wang et al. (2006) designed and synthesized a series of azepin-3(5H)-ones, evaluating their herbicidal activities against rape and barnyard grass. Some compounds exhibited moderate herbicidal activity, demonstrating the potential of these azepines in agricultural applications (Wang et al., 2006).
Chemical Structure and Hydrogen-Bonded Assembly
- Benzazepine Derivatives : Guerrero et al. (2014) studied various benzazepine derivatives, analyzing their hydrogen-bonded assembly patterns. This research provides insights into the structural and chemical properties of benzazepine compounds (Guerrero et al., 2014).
Anticonvulsant Activity
- Azepine-2-one Derivatives for Anticonvulsant Use : Huang et al. (2018) synthesized azepine-2-one derivatives and evaluated their anticonvulsant activities. They identified a compound with significant anticonvulsant effects, highlighting the therapeutic potential of azepine derivatives in treating convulsive disorders (Huang et al., 2018).
properties
IUPAC Name |
3,4,5,6-tetrahydro-2H-azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-4-6-7-5-3-1/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHPMKYMPWMAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=NCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176673 | |
Record name | 3,4,5,6-Tetrahydro-2H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrahydro-2H-azepine | |
CAS RN |
2214-81-5 | |
Record name | 3,4,5,6-Tetrahydro-2H-azepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrahydro-2H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00176673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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